![molecular formula C18H36N2O14Pt B12891238 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-64-3](/img/structure/B12891238.png)
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]: is a coordination complex of platinum. This compound is known for its unique structure, which includes a platinum center coordinated to 1,2-cyclohexanediamine and D-gluconato ligands.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high yields and purity .
化学反応の分析
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, which may alter its coordination environment.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like chloride ions or other organic ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve .
Biology: In biological research, it is studied for its potential interactions with biomolecules. Its ability to form stable complexes with various ligands makes it a valuable tool for studying metal-ligand interactions in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its platinum center is of particular interest for developing new anticancer agents, as platinum-based drugs are known for their efficacy in treating certain types of cancer .
Industry: In industrial applications, it is used in processes that require precise control over chemical reactions. Its stability and reactivity make it suitable for use in various industrial catalytic processes .
作用機序
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its ability to coordinate with various ligands. The platinum center can form stable complexes with different molecules, which can alter the reactivity and properties of the compound. This coordination ability is crucial for its applications in catalysis, biological interactions, and therapeutic uses .
類似化合物との比較
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with similar applications to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy
Uniqueness: What sets Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] apart is its unique ligand structure. The combination of 1,2-cyclohexanediamine and D-gluconato ligands provides distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it valuable for specific research and industrial applications .
特性
CAS番号 |
82310-64-3 |
|---|---|
分子式 |
C18H36N2O14Pt |
分子量 |
699.6 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
InChIキー |
BNPLXCJQOYDPPN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
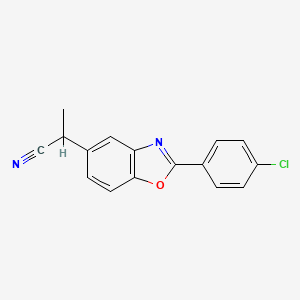
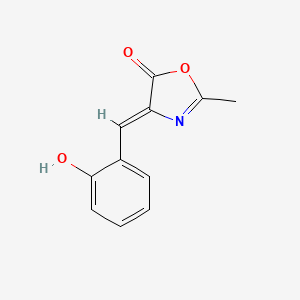


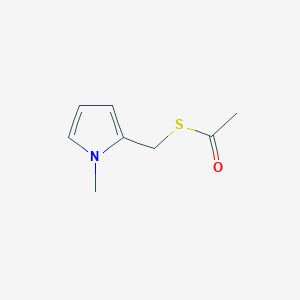
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
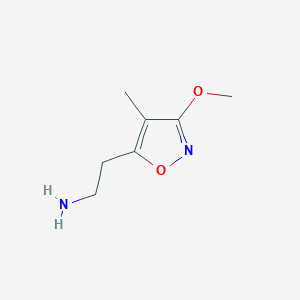
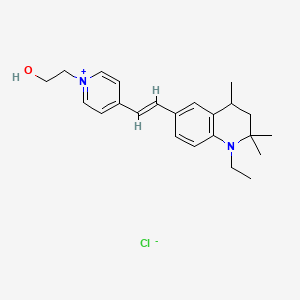
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
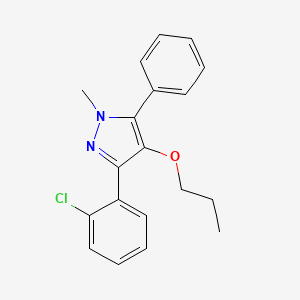
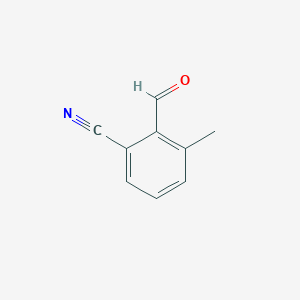
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)
